2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
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Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S2/c22-19(23)29-16-8-6-15(7-9-16)27-17(14-4-2-1-3-5-14)12-25-21(27)31-13-18(28)26-20-24-10-11-30-20/h1-12,19H,13H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOBNRQRSMALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitHIV-1 Reverse Transcriptase (RT) . This enzyme plays a major role in the replication of the HIV-1 virus, making it a key target for antiviral drugs.
Mode of Action
Related compounds have shown to exhibit anuncompetitive inhibition mode . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding.
Biological Activity
The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide , with a molecular formula of and a molecular weight of 473.5 g/mol, is a novel imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- An imidazole ring
- A thioether linkage
- A thiazole moiety
These structural components contribute to its reactivity and biological activity. The difluoromethoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial quorum sensing, which is crucial for biofilm formation and virulence in pathogens like Pseudomonas aeruginosa .
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound displays anti-inflammatory effects. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Anticancer Potential
Emerging research suggests that derivatives of imidazole compounds, including this one, may possess anticancer properties. They can inhibit key enzymes involved in tumor progression, making them candidates for further investigation in cancer therapy .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Quorum Sensing : The compound targets the MvfR regulator in Pseudomonas aeruginosa, disrupting signaling pathways that govern virulence factors.
- Enzyme Inhibition : It may act as an inhibitor of enzymes associated with inflammatory responses and tumorigenesis.
- Interaction with Cellular Pathways : The imidazole ring facilitates interactions with various cellular targets, influencing metabolic pathways.
Case Studies
- Quorum-Sensing Inhibition : A study demonstrated that the compound effectively reduced virulence factor production in Pseudomonas aeruginosa, enhancing susceptibility to antibiotics .
- Anti-inflammatory Activity : In vitro assays revealed that the compound significantly decreased pro-inflammatory cytokine production in macrophage cultures .
- Anticancer Activity : Preliminary tests showed that the compound inhibited proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar imidazole derivatives is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorobenzylthio)-5-phenyl-1H-imidazole | Contains fluorobenzylthio group | Antimicrobial |
| 4-methylthiazol-2-yl acetamide | Thiazole and acetamide functionalities | Anti-inflammatory |
| N-(4-bromophenyl)-2-thioacetamide | Thioether linkage | Anti-cancer |
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step pathways, typically starting with the formation of the imidazole core. Key steps include:
- Step 1 : Condensation of substituted phenyl derivatives with thiourea or thioacetamide precursors under reflux conditions.
- Step 2 : Introduction of the thiazole moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents).
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Critical parameters include temperature control (60–120°C), inert atmospheres (N₂), and pH adjustments to minimize side reactions. Yield optimization often requires iterative testing of solvent systems (e.g., DMF, THF) and catalyst selection (e.g., Pd/C for hydrogenation) .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65–70 | ≥95% |
| 2 | EDCI, CH₃CN, RT | 50–60 | 90–92% |
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify protons and carbons in the imidazole, thiazole, and acetamide groups. For example, the thioether (-S-) linkage shows characteristic shifts at δ 3.8–4.2 ppm (¹H) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., C₂₅H₂₀F₂N₄O₂S₂).
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents .
Q. What analytical methods ensure purity and stability during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
- HPLC with UV/Vis Detection : Quantifies purity (typically ≥95%) with reverse-phase C18 columns and acetonitrile/water gradients.
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures often exceeding 200°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or incubation time. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays).
- Compound Solubility : Use co-solvents (e.g., DMSO ≤0.1%) to avoid aggregation artifacts.
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products .
Q. What computational strategies predict binding interactions between this compound and biological targets?
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2). The difluoromethoxy group shows strong hydrophobic interactions with active-site residues.
- Molecular Dynamics Simulations : Assess binding stability over 100-ns trajectories to validate docking poses.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How do structural modifications to the imidazole or thiazole rings alter pharmacological properties?
Table 2: Substituent Effects on Bioactivity
| Modification Site | Example Substituent | Impact on Activity |
|---|---|---|
| Imidazole C-1 | 4-Chlorophenyl | ↑ Binding affinity (ΔG = -9.2 kcal/mol) |
| Thiazole N | Methyl | ↓ Solubility, ↑ LogP |
| Acetamide Sidechain | Nitrophenyl | ↑ Cytotoxicity (IC₅₀ = 1.2 μM vs. 5.8 μM) |
| Rational design should balance lipophilicity (cLogP 2.5–3.5) and hydrogen-bonding capacity (PSA ≤110 Ų) . |
Q. What experimental designs validate the compound’s mechanism of action in cellular models?
- Kinetic Studies : Measure enzyme inhibition (e.g., IC₅₀, Ki) under varying substrate concentrations.
- Gene Knockdown : Use siRNA targeting putative receptors to confirm pathway specificity.
- Metabolic Profiling : Untargeted metabolomics (via GC-MS) identifies downstream biomarkers of target engagement .
Methodological Notes
- Structural Integrity : Ensure all synthetic intermediates are characterized at each step to prevent carryover impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
